molecular formula C18H17ClN2 B11734735 [(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine

[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine

Cat. No.: B11734735
M. Wt: 296.8 g/mol
InChI Key: ARFSJSCJUMIKQE-UHFFFAOYSA-N
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Description

[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine typically involves the nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the quinoline ring, which can lead to different biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H17ClN2

Molecular Weight

296.8 g/mol

IUPAC Name

N-[(2-chloroquinolin-3-yl)methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C18H17ClN2/c1-13-6-8-14(9-7-13)11-20-12-16-10-15-4-2-3-5-17(15)21-18(16)19/h2-10,20H,11-12H2,1H3

InChI Key

ARFSJSCJUMIKQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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